
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea is a synthetic compound that belongs to the class of heterocyclic compounds containing a thietane ring Thietane is a four-membered sulfur-containing ring, which is known for its unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylthiirane with diethylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the cyclization process, resulting in the formation of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietane ring is opened by nucleophiles such as amines or thiols, resulting in the formation of substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thietane derivatives.
科学研究应用
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of sulfur-containing polymers and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of novel therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea involves its interaction with specific molecular targets and pathways. The thietane ring’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to penetrate cell membranes and reach intracellular targets, enhancing its efficacy in biological systems.
相似化合物的比较
Similar Compounds
Thiirane derivatives: Compounds containing a three-membered sulfur-containing ring. They share similar reactivity but differ in ring strain and stability.
Thietane derivatives: Other thietane-containing compounds with different substituents on the ring. They exhibit similar chemical properties but may have different biological activities.
Oxetane derivatives: Compounds containing a four-membered oxygen-containing ring. They are structurally similar but differ in their reactivity and applications.
Uniqueness
3-(2,2-Dimethylthietan-3-yl)-1,1-diethylurea is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties. The presence of the diethylurea moiety enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H20N2OS |
|---|---|
分子量 |
216.35 g/mol |
IUPAC 名称 |
3-(2,2-dimethylthietan-3-yl)-1,1-diethylurea |
InChI |
InChI=1S/C10H20N2OS/c1-5-12(6-2)9(13)11-8-7-14-10(8,3)4/h8H,5-7H2,1-4H3,(H,11,13) |
InChI 键 |
RUEZCTRAZDQGTO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)NC1CSC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
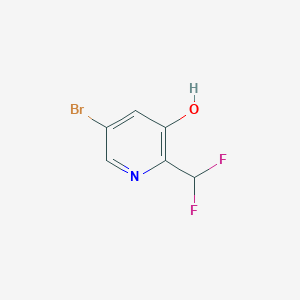
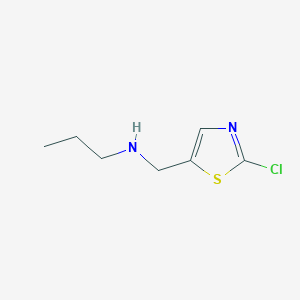
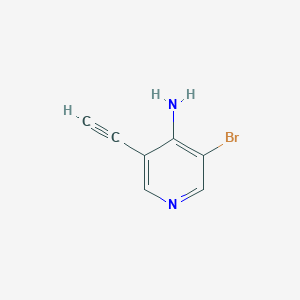
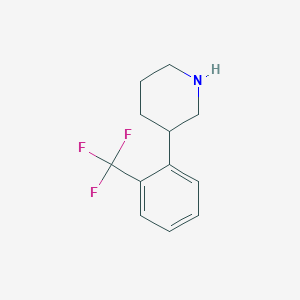

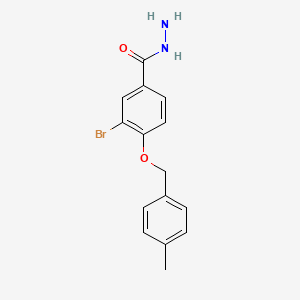
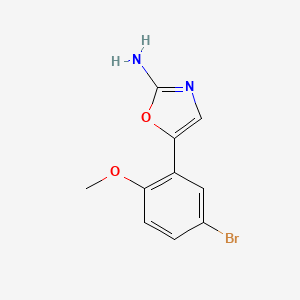




![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)

